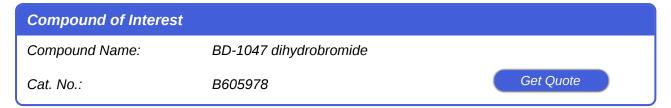




Application Notes and Protocols for BD-1047 Dihydrobromide In Vivo Administration

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of **BD-1047 dihydrobromide**, a selective sigma-1 (σ 1) receptor antagonist. The protocols and data presented are synthesized from preclinical studies in rodent models and are intended to facilitate experimental design and execution.

Compound Information

- Compound Name: BD-1047 dihydrobromide
- Synonyms: N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine dihydrobromide
- Molecular Formula: C13H22Br2Cl2N2
- Molecular Weight: 437.04 g/mol
- Mechanism of Action: Selective antagonist of the sigma-1 (σ1) receptor, an intracellular chaperone protein located at the endoplasmic reticulum. It has been shown to modulate Nmethyl-D-aspartate (NMDA) receptor function and associated signaling pathways.[1][2][3]
- Key Attributes: Blood-brain barrier permeable.



In Vivo Applications

BD-1047 dihydrobromide has been utilized in a variety of in vivo models to investigate the role of the sigma-1 receptor in different physiological and pathological processes. Key research areas include:

- Pain and Analgesia: Attenuation of neuropathic pain, bone cancer pain, and inflammatory pain.[4][5][6][7]
- Neuropsychiatric Disorders: Evaluation of antipsychotic-like activity.
- Substance Abuse and Addiction: Reduction of cocaine-induced toxicity and locomotor activity.
- Neuroprotection: Investigated for its potential protective effects in various models of neuronal injury.

Quantitative Data Summary

The following tables summarize the dosages and administration routes for **BD-1047 dihydrobromide** as reported in various in vivo studies.

Table 1: Intraperitoneal (i.p.) Administration

Animal Model	Dose Range (mg/kg)	Vehicle	Study Focus	Reference
Mice	1, 3, 10	Saline	Orofacial Pain (Formalin Model)	(Kim et al., 2013)
Mice	10	Not Specified	Antipsychotic Activity (Apomorphine- induced climbing)	[8]
Mice	Not Specified	Not Specified	Cocaine Toxicity	



Table 2: Intrathecal (i.t.) Administration

Animal Model	Dose	Vehicle	Study Focus	Reference
Rats	120 nmol	Saline	Bone Cancer Pain	[4][5]
Rats	30 nmol	Not Specified	Neuropathic Pain (Chronic Constriction Injury)	[7]

Table 3: Oral Administration

Animal Model	Dose Range (mg/kg)	Vehicle	Study Focus	Reference
Rats	10, 30, 100	Physiological Saline	Inflammatory Hyperalgesia	[9]

Experimental Protocols Preparation of BD-1047 Dihydrobromide for In Vivo Administration

Materials:

- BD-1047 dihydrobromide powder
- Sterile, physiological saline (0.9% NaCl) or sterile Phosphate-Buffered Saline (PBS, pH 7.2)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)
- Sterile 0.22 μm syringe filter



Protocol:

- Determine the required concentration: Based on the desired dose (mg/kg) and the average weight of the experimental animals, calculate the required concentration of the dosing solution. Assume an injection volume of 5-10 ml/kg for intraperitoneal administration.
- Weigh the compound: Accurately weigh the required amount of BD-1047 dihydrobromide powder in a sterile microcentrifuge tube.
- Dissolution: Add the calculated volume of sterile physiological saline or PBS to the tube. BD-1047 dihydrobromide is soluble in water and PBS up to 10 mg/ml and 50 mM, respectively.
 [6]
- Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle
 warming or sonication can be used to aid dissolution if necessary.
- Sterilization: For intrathecal or intravenous administration, it is critical to ensure the sterility of the solution. Filter the prepared solution through a sterile 0.22 μm syringe filter into a new sterile vial.
- Storage: It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store at 4°C and protect from light. For longer-term storage of stock solutions, consult the manufacturer's guidelines.

Intraperitoneal (i.p.) Injection Protocol (Mouse Model)

This protocol is based on the study of orofacial pain by Kim et al. (2013).

Materials:

- Prepared BD-1047 dihydrobromide solution
- Experimental mice (e.g., C57BL/6)
- 1 ml syringes with 25-27 gauge needles

Procedure:

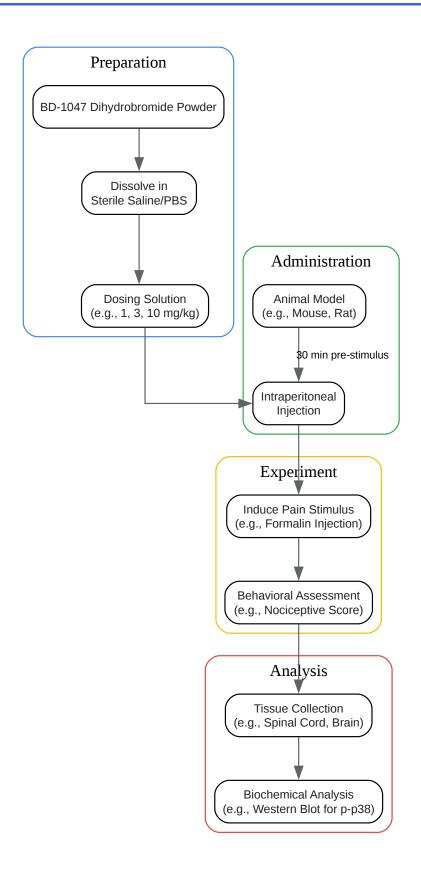


- Animal Handling: Gently restrain the mouse by securing the scruff of the neck.
- Positioning: Tilt the mouse to a slight head-down position to allow the abdominal organs to shift anteriorly.
- Injection Site: Identify the lower right or left abdominal quadrant. This location minimizes the risk of puncturing the cecum, bladder, or other vital organs.
- Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid organ damage.
- Administration: Gently depress the plunger to administer the solution. The typical injection volume is 5-10 ml/kg.
- Withdrawal: Smoothly withdraw the needle.
- Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress
 or adverse reactions. In the cited study, BD-1047 was administered 30 minutes prior to the
 induction of the pain stimulus.

Signaling Pathways and Experimental Workflows BD-1047 Experimental Workflow in a Pain Model

The following diagram illustrates a typical experimental workflow for evaluating the analgesic effects of BD-1047 in an animal model of pain.





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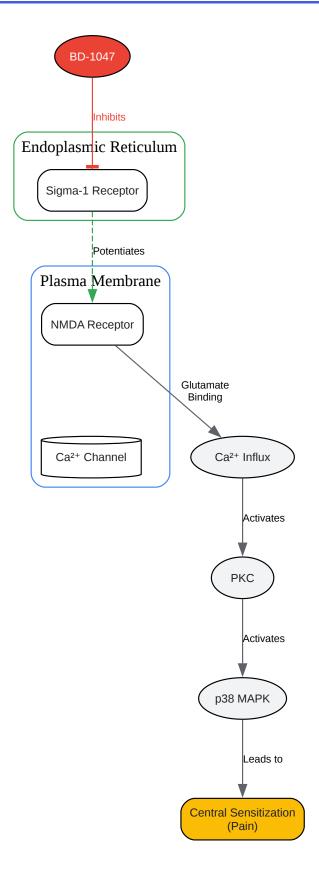
Caption: Workflow for in vivo testing of BD-1047 in a pain model.



Sigma-1 Receptor Antagonism of NMDA Receptor Signaling

BD-1047, as a sigma-1 receptor antagonist, is thought to exert its effects, in part, by modulating NMDA receptor signaling cascades, which are crucial in central sensitization and pain processing. The activation of sigma-1 receptors can potentiate NMDA receptor function, leading to increased intracellular calcium and activation of downstream kinases. BD-1047 is proposed to counteract this potentiation.





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Caption: Proposed signaling pathway of BD-1047 action.



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